4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde

VEGFR-2 kinase inhibition QSAR-guided drug design regiochemical SAR

4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde (CAS 919485-93-1) is a heterobifunctional synthetic intermediate that combines a 4-aminopyrimidine-5-carbaldehyde core with a 4-fluoro-1H-indol-5-yloxy moiety at the C-6 position. This compound belongs to the broader class of 4-aminopyrimidine-5-carbaldehyde derivatives that serve as privileged scaffolds for generating potent ATP-competitive kinase inhibitors, particularly against vascular endothelial growth factor receptor 2 (VEGFR-2/Flk-1/KDR).

Molecular Formula C13H9FN4O2
Molecular Weight 272.23 g/mol
CAS No. 919485-93-1
Cat. No. B15216002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde
CAS919485-93-1
Molecular FormulaC13H9FN4O2
Molecular Weight272.23 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2)F)OC3=NC=NC(=C3C=O)N
InChIInChI=1S/C13H9FN4O2/c14-11-7-3-4-16-9(7)1-2-10(11)20-13-8(5-19)12(15)17-6-18-13/h1-6,16H,(H2,15,17,18)
InChIKeyCWEUCUZCJFVNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde (CAS 919485-93-1): A Precision Building Block for Kinase-Targeted Library Synthesis


4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde (CAS 919485-93-1) is a heterobifunctional synthetic intermediate that combines a 4-aminopyrimidine-5-carbaldehyde core with a 4-fluoro-1H-indol-5-yloxy moiety at the C-6 position [1]. This compound belongs to the broader class of 4-aminopyrimidine-5-carbaldehyde derivatives that serve as privileged scaffolds for generating potent ATP-competitive kinase inhibitors, particularly against vascular endothelial growth factor receptor 2 (VEGFR-2/Flk-1/KDR) [2]. Its defining structural feature — a 4-fluoro substituent on the indole ring coupled with a solvent-exposed aldehyde handle — makes it a strategic intermediate for oxime-based inhibitor libraries where the fluorine atom modulates both target binding affinity and physicochemical properties [3].

Why Generic Substitution Fails for 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde (CAS 919485-93-1): Regioisomer-Dependent Kinase Affinity


In-class compounds within the 4-aminopyrimidine-5-carbaldehyde family cannot be simply interchanged because regiochemical placement of the fluorine atom on the indole ring dictates both downstream oxime inhibitor potency and kinase selectivity [1]. QSAR analysis of 32 analogs from this scaffold identified that the electronic and steric environment around the indole C-4 position is among the most influential descriptors governing VEGFR-2 inhibitory activity, with the 4-fluoro substitution pattern conferring a distinct electrostatic potential compared to 5-fluoro, 6-fluoro, or unsubstituted indole variants [2]. Furthermore, the absence of a 2-methyl group on the indole — a feature present in the most extensively characterized series (Huang et al. 2006, 2011) — provides a structurally differentiated starting point that may alter the selectivity window against off-target kinases such as c-Kit, Ret, EGFR, and ErbB-2 [3]. Procurement of the incorrect regioisomer or analog risks generating oxime derivatives with unpredictable, and potentially inactive, pharmacology.

Quantitative Differential Evidence: 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde (CAS 919485-93-1) vs. Closest Analogs


Regioisomeric Fluorine Placement: 4-Fluoro vs. 6-Fluoro Indole Position Determines QSAR Model Compliance for VEGFR-2 Inhibitor Design

The 4-fluoro substitution on the indole ring of CAS 919485-93-1 positions the fluorine atom at a location identified by QSAR modeling as critical for potent VEGFR-2 inhibition. A GA-MLR/GA-SVM study of 32 4-aminopyrimidine-5-carbaldehyde oxime derivatives demonstrated that molecular descriptors associated with the indole C-4 position are among the top-ranked variables governing inhibitory activity (R² > 0.85 for the predictive model) [1]. The 6-fluoro regioisomer (CAS 919485-94-2) presents a different electrostatic surface potential and altered hydrogen-bonding capacity at the kinase hinge-binding interface, which can shift both potency and selectivity [2]. In the foundational VEGFR-2 inhibitor series, the 4-fluoro-2-methylindol-5-yloxy group was specifically selected from a panel of indole substitutions as optimal; removal or relocation of the fluorine led to significant potency loss [3].

VEGFR-2 kinase inhibition QSAR-guided drug design regiochemical SAR

Aldehyde Reactivity: Defined Single Oxime Formation Site Enables Quantitative Conversion to VEGFR-2-Active Methoxyimino Derivatives

The C-5 aldehyde group of CAS 919485-93-1 reacts chemoselectively with methoxyamine hydrochloride in DMSO to form 6-[(4-fluoro-1H-indol-5-yl)oxy]-5-[(1E)-(methoxyimino)methyl]pyrimidin-4-amine, the active VEGFR-2 inhibitor scaffold [1]. This oxime transformation is documented to proceed with defined (E)-stereochemistry and converts the aldehyde building block into a kinase inhibitor scaffold that, in the closely related 4-fluoro-2-methylindol series, achieves VEGFR-2 IC50 values as low as 52 nM [2]. By contrast, the 2-methyl analog (CAS 919485-91-9) and the 6-fluoro regioisomer (CAS 919485-94-2) yield oximes with different steric and electronic profiles that alter ATP-binding site complementarity [3]. The unsubstituted indole analog (4-amino-6-[(1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde) lacks the fluorine-mediated enhancement of metabolic stability and lipophilicity, leading to potentially inferior pharmacokinetic profiles in derived inhibitors [4].

oxime chemistry prodrug design kinase inhibitor synthesis

Absence of 2-Methyl Group: Structural Differentiation from the Extensively Characterized 4-Fluoro-2-Methylindol Series Enables Novel Selectivity Profiling

CAS 919485-93-1 lacks the 2-methyl substituent on the indole ring that is present in the most comprehensively studied series (4-fluoro-2-methylindol-5-yloxy) from Huang et al. 2006 and 2011 [1]. This structural difference is non-trivial: the 2-methyl group occupies a hydrophobic pocket near the kinase hinge region and its presence or absence can modulate selectivity across the kinome. In the Huang et al. Part II study, compound 4b (bearing the 4-fluoro-2-methylindol-5-yloxy group) demonstrated VEGFR-2 IC50 = 11 nM (JNJ-38158471), along with measurable activity against Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM), while showing >1 µM selectivity against VEGFR-1 and VEGFR-3 . The absence of the 2-methyl group in CAS 919485-93-1-derived oximes may alter this selectivity fingerprint, providing a distinct starting point for programs seeking to dial out specific off-target activities [2].

kinase selectivity structure-activity relationship indole substitution

Physicochemical Property Differentiation: LogP and Molecular Weight Distinguish CAS 919485-93-1 from the 2-Methyl Analog (CAS 919485-91-9)

CAS 919485-93-1 (MW = 272.24 g/mol, calculated LogP = 2.87) exhibits a lower molecular weight and different lipophilicity compared to its 2-methyl-substituted analog CAS 919485-91-9 (MW = 268.27 g/mol, calculated LogP = 3.12) . While the 2-methyl analog has a slightly lower molecular weight, the presence of the 2-methyl group increases LogP by approximately 0.25 units, which can affect aqueous solubility and passive membrane permeability of derived oxime inhibitors. The 6-fluoro regioisomer (CAS 919485-94-2) shares an identical molecular formula (C13H9FN4O2, MW = 272.24) but differs in calculated LogP and topological polar surface area due to altered intramolecular hydrogen bonding [1]. These physicochemical differences, while modest in the aldehyde precursor, can amplify in the final oxime inhibitors and influence oral bioavailability, tissue distribution, and kinase selectivity profiles [2].

drug-likeness lipophilicity building block selection

Best-Fit Research and Procurement Scenarios for 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde (CAS 919485-93-1)


VEGFR-2-Focused Oxime Library Synthesis Requiring Regiochemically Defined 4-Fluoroindole Building Blocks

Medicinal chemistry teams synthesizing focused libraries of 4-aminopyrimidine-5-carbaldehyde oximes for VEGFR-2 inhibition should select CAS 919485-93-1 when the goal is to explore SAR at the indole C-2 position independently of the fluorine substitution. The 4-fluoro substituent provides the optimal electrostatic environment for VEGFR-2 hinge-region binding as identified by QSAR modeling [1], while the absence of a 2-methyl group allows subsequent diversification at this position through N-alkylation, halogenation, or cross-coupling reactions. This contrasts with CAS 919485-91-9, which pre-installs a 2-methyl group and restricts further SAR exploration at this vector .

Kinase Selectivity Profiling Studies Comparing 2-Des-Methyl vs. 2-Methyl Indole Oxime Series

For kinase profiling programs seeking to understand the contribution of the indole 2-methyl group to selectivity across the kinome, CAS 919485-93-1 provides the essential 2-des-methyl comparator. Derivatization of this building block to the corresponding methoxy oxime, followed by broad-panel kinase profiling, can reveal which off-target activities (e.g., against Ret, Kit, EGFR, or ErbB-2) are driven by the 2-methyl substituent present in the extensively characterized JNJ-38158471 series . This head-to-head comparison is not achievable with CAS 919485-91-9 alone [2].

Physicochemical Optimization of VEGFR-2 Inhibitor Leads via Lipophilicity Reduction

When lead oxime inhibitors derived from the 2-methyl series exhibit problematic LogP values (>4) that compromise aqueous solubility or promote off-target binding, CAS 919485-93-1 offers a route to lower-lipophilicity analogs. The calculated LogP reduction of ~0.25 units in the aldehyde precursor (2.87 vs. 3.12 for the 2-methyl analog) can translate to meaningful solubility improvements in final oxime inhibitors, particularly when combined with polar oxime side chains. This building block thus supports multiparameter optimization efforts balancing potency against drug-like physicochemical properties [3].

Reproducible Procurement of a Defined Aldehyde Intermediate for GMP-Like Synthetic Processes

For CROs and pharmaceutical development groups requiring a single, well-characterized aldehyde building block with a unique CAS number for patent documentation and regulatory filings, CAS 919485-93-1 provides unambiguous identity. Unlike generic '4-aminopyrimidine-5-carbaldehyde with indole substitution' descriptions, the specific CAS registry ensures lot-to-lot consistency in purity, stereoelectronic properties, and reactivity. The compound's defined reaction with methoxyamine hydrochloride in DMSO to form the (E)-oxime [4] provides a validated synthetic protocol that can be scaled and reproduced across different laboratory settings.

Quote Request

Request a Quote for 4-Amino-6-((4-fluoro-1H-indol-5-yl)oxy)pyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.